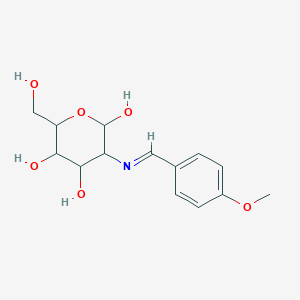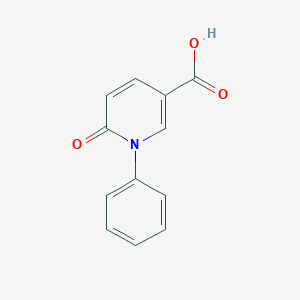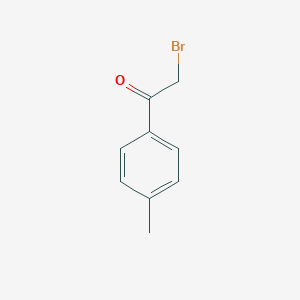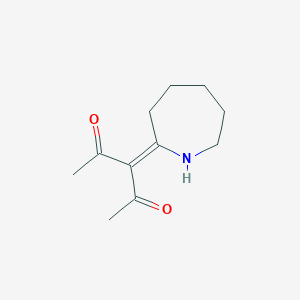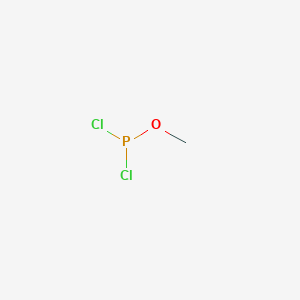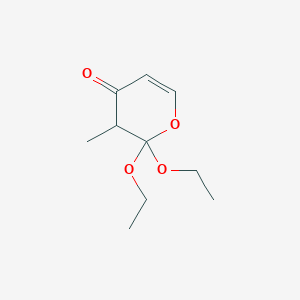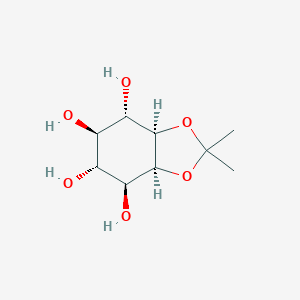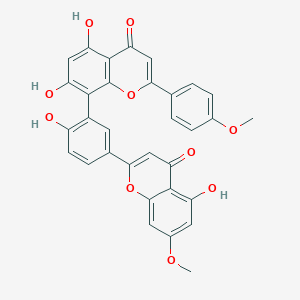
Putraflavona
Descripción general
Descripción
Putraflavone is a biflavonoid compound found in various plant species, including Putranjiva roxburghii and Ginkgo biloba. Biflavonoids are a class of flavonoids that consist of two flavonoid units linked together. Putraflavone has been studied for its potential pharmacological properties, including antioxidant, anti-inflammatory, and antiviral activities.
Aplicaciones Científicas De Investigación
Chemistry: Putraflavone is used as a model compound in studies of biflavonoid synthesis and reactivity.
Biology: It has been investigated for its antioxidant properties, which help in scavenging free radicals and protecting cells from oxidative damage.
Medicine: Putraflavone exhibits anti-inflammatory and antiviral activities, making it a potential candidate for the development of therapeutic agents for inflammatory diseases and viral infections.
Industry: The compound is used in the formulation of dietary supplements and nutraceuticals due to its health-promoting properties.
Mecanismo De Acción
Target of Action
Putraflavone, a derivative of amentoflavone, has been found to target the non-structural protein of SARS-CoV-2 . It also interacts with the Beta-secretase 1 (BACE1) protein in humans . These targets play crucial roles in the pathogenesis of diseases such as COVID-19 and Alzheimer’s disease.
Mode of Action
Putraflavone interacts strongly with its targets, leading to changes in their function. For instance, in the case of SARS-CoV-2, it inhibits the main protease (MPRO or 3CLPRO), which is involved in the processing and release of translated non-structural proteins (nsps) . This interaction disrupts the virus’s replication process, thereby inhibiting its spread.
Biochemical Pathways
Putraflavone, being a biflavonoid, has been associated with anti-inflammatory action . It inhibits the release of histamine from mast cells, suggesting its potential in anti-allergic action . Furthermore, it inhibits phospholipase A2 and cyclooxygenase-2, which are key enzymes in the inflammatory response . By regulating these pathways, putraflavone can potentially mitigate inflammation and allergic reactions.
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of putraflavone have been studied using in silico methods . These properties are crucial in determining the bioavailability of the compound.
Result of Action
The interaction of putraflavone with its targets leads to molecular and cellular effects that can potentially inhibit the progression of diseases. For instance, its interaction with the main protease of SARS-CoV-2 can inhibit the replication of the virus, thereby mitigating the symptoms of COVID-19 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of putraflavone. Factors such as light, temperature, and pollution could potentially alter the gene expression and hence the effectiveness of putraflavone . .
Análisis Bioquímico
Biochemical Properties
Putraflavone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Putraflavone has been shown to inhibit phospholipase A2 and cyclooxygenase-2, enzymes involved in the inflammatory response . Additionally, it interacts with reactive oxygen species, reducing oxidative stress and exhibiting antioxidant properties . These interactions highlight the compound’s potential in modulating inflammatory and oxidative pathways.
Cellular Effects
Putraflavone exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Putraflavone has been shown to inhibit the expression of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α . It also affects the nuclear factor kappa-B (NF-κB) and extracellular signal-regulated kinase (ERK) signaling pathways, which are critical in regulating inflammation and cell survival . These effects underscore Putraflavone’s potential in managing inflammatory diseases.
Molecular Mechanism
The molecular mechanism of Putraflavone involves several key interactions at the molecular level. Putraflavone binds to and inhibits the activity of specific enzymes, such as phospholipase A2 and cyclooxygenase-2 . This inhibition reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, Putraflavone modulates gene expression by interacting with transcription factors like NF-κB, leading to decreased expression of inflammatory genes . These molecular interactions highlight the compound’s potential as an anti-inflammatory agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Putraflavone have been observed to change over time. Studies have shown that Putraflavone remains stable under various conditions, maintaining its bioactivity over extended periods In vitro and in vivo studies have demonstrated that Putraflavone’s anti-inflammatory and antioxidant effects persist over time, suggesting its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of Putraflavone vary with different dosages in animal models. At lower doses, Putraflavone exhibits significant anti-inflammatory and antioxidant effects without causing toxicity . At higher doses, some adverse effects, such as gastrointestinal disturbances and hepatotoxicity, have been reported . These findings indicate the importance of determining the optimal dosage for therapeutic use to maximize benefits while minimizing potential side effects.
Metabolic Pathways
Putraflavone is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to modulate the activity of enzymes involved in oxidative stress and inflammation, such as superoxide dismutase and catalase . Additionally, Putraflavone affects metabolic flux by altering the levels of key metabolites, contributing to its overall bioactivity . These interactions highlight the compound’s role in regulating metabolic processes.
Transport and Distribution
Putraflavone is transported and distributed within cells and tissues through specific transporters and binding proteins. Studies have shown that Putraflavone can cross cell membranes and accumulate in various tissues, including the liver, kidneys, and lungs . Its distribution is influenced by factors such as tissue permeability and the presence of specific transporters . Understanding these factors is crucial for optimizing the delivery and efficacy of Putraflavone in therapeutic applications.
Subcellular Localization
The subcellular localization of Putraflavone plays a significant role in its activity and function. Putraflavone has been found to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These interactions are essential for understanding the compound’s mechanism of action and optimizing its therapeutic potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Putraflavone can be synthesized through various chemical reactions involving flavonoid precursors. One common method involves the dimerization of flavonoid units through oxidative coupling reactions. The reaction conditions typically include the use of oxidizing agents such as ferric chloride or potassium ferricyanide in an organic solvent like methanol or ethanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the biflavonoid structure.
Industrial Production Methods
Industrial production of putraflavone involves the extraction of the compound from plant sources. The leaves of Putranjiva roxburghii and Ginkgo biloba are commonly used for this purpose. The extraction process typically involves the use of solvents such as ethanol, methanol, or ethyl acetate to isolate the biflavonoid from the plant material. The extracted compound is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) or high-performance thin-layer chromatography (HPTLC) to obtain pure putraflavone.
Análisis De Reacciones Químicas
Types of Reactions
Putraflavone undergoes various chemical reactions, including:
Oxidation: Putraflavone can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert putraflavone into its reduced forms, such as dihydroflavonoids.
Substitution: Putraflavone can undergo substitution reactions where functional groups are replaced by other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride, potassium permanganate, and hydrogen peroxide. These reactions are typically carried out in organic solvents like methanol or ethanol.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in organic solvents like tetrahydrofuran or ethanol.
Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) or alkylating agents (methyl iodide) in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroflavonoids and other reduced forms.
Substitution: Halogenated or alkylated derivatives of putraflavone.
Comparación Con Compuestos Similares
Putraflavone is structurally similar to other biflavonoids such as amentoflavone, bilobetin, and ginkgetin. it has unique properties that distinguish it from these compounds:
Amentoflavone: Both putraflavone and amentoflavone exhibit antioxidant and anti-inflammatory activities, but putraflavone has shown stronger antiviral properties.
Bilobetin: While bilobetin also has antioxidant properties, putraflavone has a broader spectrum of biological activities, including antiviral effects.
Ginkgetin: Ginkgetin is known for its anti-inflammatory and neuroprotective effects, whereas putraflavone has additional antiviral properties.
List of Similar Compounds
- Amentoflavone
- Bilobetin
- Ginkgetin
- Podocarpusflavone A
- Hinokiflavone
- Heveaflavone
Putraflavone’s unique combination of antioxidant, anti-inflammatory, and antiviral activities makes it a promising compound for further research and development in various scientific and industrial fields.
Propiedades
IUPAC Name |
5,7-dihydroxy-8-[2-hydroxy-5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)phenyl]-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22O10/c1-39-17-6-3-15(4-7-17)26-14-25(38)31-23(36)12-22(35)29(32(31)42-26)19-9-16(5-8-20(19)33)27-13-24(37)30-21(34)10-18(40-2)11-28(30)41-27/h3-14,33-36H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTVUTQZSAZUIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60178299 | |
| Record name | Putraflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60178299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23624-21-7 | |
| Record name | Putraflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023624217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Putraflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60178299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is putraflavone and where is it found?
A1: Putraflavone, also known as podocarpusflavone-B, is a naturally occurring biflavonoid. Biflavonoids are a class of compounds known for their diverse biological activities. Putraflavone has been isolated from various plant species, including Putranjiva roxburghii [], Podocalyx loranthoides [], Senefelderopsis chiribiquetensis [], Selaginella doederleinii [], and Elateriospermum tapos [].
Q2: Are there other biflavonoids similar to putraflavone found in the same plants?
A2: Yes, studies have identified other biflavonoids alongside putraflavone in several plant species. For example, amentoflavone and 4'-O-methylamentoflavone have been found alongside putraflavone in Putranjiva roxburghii []. Similarly, Podocalyx loranthoides contains podocarpus flavone A in addition to putraflavone [].
Q3: What is the structural characterization of putraflavone?
A3: Putraflavone (Podocarpusflavone-B) is a biflavonoid, meaning it consists of two flavonoid units joined together. While the provided abstracts don't give the exact molecular formula and weight, they describe its structure as 7,4'''-di-O methylamentoflavone []. This information can be used to determine its molecular formula and weight. Spectroscopic data, particularly from NMR and MS techniques, are crucial in confirming the structure of putraflavone and differentiating it from other closely related biflavonoids.
Q4: What are the potential applications of putraflavone?
A4: Research suggests that putraflavone, like other biflavonoids, possesses potential biological activities. For instance, a study demonstrated its antifeedant effect against the grain pest Sitophilus zeamais [], suggesting potential applications in insect pest control.
Q5: How was putraflavone discovered and characterized?
A5: The discovery of putraflavone was first reported from the leaves of Putranjiva roxburghii Wall. []. Initially named "putraflavone", it was later identified to be identical to podocarpusflavone-B, previously isolated from Podocarpus macrophylla D. Don.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


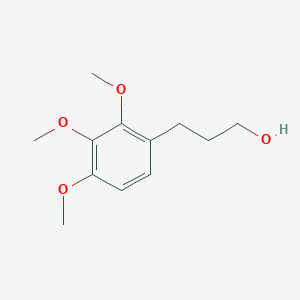
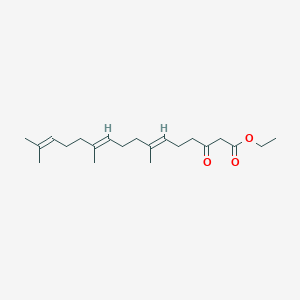
![Methyl 12-ethyl-4-[(13Z)-13-ethylidene-18-methoxycarbonyl-4-oxo-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,5,7-trien-5-yl]-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9-tetraene-10-carboxylate](/img/structure/B17244.png)

![[3,4,6-Triacetyloxy-5-[(4-methoxyphenyl)methylideneamino]oxan-2-yl]methyl acetate](/img/structure/B17251.png)
